molecular formula C13H13NO2 B15053221 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone CAS No. 886494-62-8

1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone

Cat. No.: B15053221
CAS No.: 886494-62-8
M. Wt: 215.25 g/mol
InChI Key: AIPUJAXPSLABMZ-UHFFFAOYSA-N
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Description

1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone is an organic compound with the molecular formula C13H13NO2. It is a furan derivative, characterized by the presence of a furan ring substituted with an amino group and a methyl group on the phenyl ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the radical alkylation of furan derivatives at the α-position with О-ethyl (phenacyl)xanthogenates and phenacyl iodides in the presence of Fenton’s reagent (H2O2/FeSO4·7H2O) in DMSO . This method allows for the formation of furfuryl ketones, which can be further functionalized to obtain the desired compound.

Chemical Reactions Analysis

1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, resulting in antibacterial effects . Additionally, the presence of the furan ring allows for interactions with nucleophilic sites in biological molecules, further contributing to its biological activity .

Comparison with Similar Compounds

1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

886494-62-8

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-[5-(4-amino-2-methylphenyl)furan-2-yl]ethanone

InChI

InChI=1S/C13H13NO2/c1-8-7-10(14)3-4-11(8)13-6-5-12(16-13)9(2)15/h3-7H,14H2,1-2H3

InChI Key

AIPUJAXPSLABMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC=C(O2)C(=O)C

Origin of Product

United States

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